molecular formula C20H34O B600509 (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol CAS No. 25269-17-4

(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol

Cat. No. B600509
CAS RN: 25269-17-4
M. Wt: 290.48
InChI Key:
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Description

(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol is a natural compound that is found in various plants and has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol involves its ability to modulate various signaling pathways in the body. The compound has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been found to regulate glucose metabolism and improve insulin sensitivity.
Biochemical and Physiological Effects:
(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol has been found to have various biochemical and physiological effects. The compound has been found to reduce inflammation, oxidative stress, and cancer cell proliferation. It has also been found to improve glucose metabolism and insulin sensitivity. Additionally, the compound has been found to have neuroprotective effects and improve cardiovascular function.

Advantages and Limitations for Lab Experiments

The advantages of using (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol in lab experiments include its natural origin, low toxicity, and potential therapeutic applications. However, the limitations of using this compound include its low solubility in water, which may limit its bioavailability in vivo.

Future Directions

For the study of (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol include further investigation into its potential therapeutic applications, such as in the treatment of diabetes, Alzheimer's disease, and cardiovascular disease. Additionally, future studies could focus on improving the bioavailability of the compound and exploring its potential use in combination with other natural compounds or conventional drugs.
Conclusion:
In conclusion, (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol is a natural compound that has been studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory, antioxidant, and anticancer properties, and has been studied for its potential use in treating various diseases. Further research is needed to fully understand the potential therapeutic applications of this compound and to improve its bioavailability.

Synthesis Methods

The synthesis method for (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol involves the extraction of the compound from natural sources such as plants. The compound can be extracted using various methods such as steam distillation, Soxhlet extraction, and liquid-liquid extraction. The extracted compound can then be purified using chromatography techniques such as column chromatography or thin-layer chromatography.

Scientific Research Applications

(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol has been studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in treating various diseases such as diabetes, Alzheimer's disease, and cardiovascular disease.

properties

IUPAC Name

(1R,2Z,4S,7Z,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-16(2)19-12-11-18(4)9-6-8-17(3)10-7-14-20(5,21)15-13-19/h9-10,13,15-16,19,21H,6-8,11-12,14H2,1-5H3/b15-13-,17-10-,18-9-/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPXSYXFLHDPCK-MLVUXGSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C=CC(CCC(=CCC1)C)C(C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC[C@@](/C=C\[C@@H](CC/C(=C\CC1)/C)C(C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol

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